molecular formula C8H8N2O2S2 B286011 Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

Cat. No. B286011
M. Wt: 228.3 g/mol
InChI Key: HCORMVBVEDNCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate, also known as ITD-6, is a synthetic compound that has been widely used in scientific research. The compound belongs to the thiadiazole family, which is known for its diverse biological activities. ITD-6 has been shown to exhibit various biochemical and physiological effects, making it an attractive compound for further investigation.

Mechanism of Action

The exact mechanism of action of Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways in the body. This leads to the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. The compound has also been shown to reduce inflammation by inhibiting the production of certain cytokines. Additionally, Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate in lab experiments is its high level of purity. This allows for accurate and reproducible results. Additionally, the compound has been extensively studied, making it a well-characterized compound for further investigation. However, one of the limitations of using Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for the study of Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate. One area of interest is the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further investigation is needed to fully understand the compound's mechanism of action and its potential use in the treatment of cancer and inflammation. Finally, the development of more cost-effective synthesis methods for Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate could lead to increased use of the compound in scientific research.

Synthesis Methods

The synthesis of Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate involves the reaction of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid with isopropyl alcohol in the presence of a catalyst. The resulting compound is a white crystalline powder with a high level of purity.

Scientific Research Applications

Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

propan-2-yl thieno[2,3-d]thiadiazole-6-carboxylate

InChI

InChI=1S/C8H8N2O2S2/c1-4(2)12-8(11)5-3-13-7-6(5)14-10-9-7/h3-4H,1-2H3

InChI Key

HCORMVBVEDNCBS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CSC2=C1SN=N2

Canonical SMILES

CC(C)OC(=O)C1=CSC2=C1SN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.